3-[(4E)-2-(4-bromophenyl)-4-(methoxyimino)-6-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid
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Overview
Description
3-[(4E)-2-(4-bromophenyl)-4-(methoxyimino)-6-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid is a complex organic compound with a unique structure that includes a bromophenyl group, a methoxyimino group, and a tetrahydroindole moiety
Scientific Research Applications
3-[(4E)-2-(4-bromophenyl)-4-(methoxyimino)-6-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
Target of action
The compound contains an indole nucleus, which is found in many bioactive compounds and drugs . Compounds with an indole nucleus are known to bind with high affinity to multiple receptors , which could suggest a wide range of potential targets for this compound.
Mode of action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Given the wide range of activities associated with indole derivatives, this compound could potentially affect a variety of biochemical pathways .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Indole derivatives can have a wide range of effects, from inhibiting viral replication to reducing inflammation or killing cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4E)-2-(4-bromophenyl)-4-(methoxyimino)-6-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-[(4E)-2-(4-bromophenyl)-4-(methoxyimino)-6-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of brominated derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)propionic acid
- 3-(4-Methoxyphenyl)propionic acid
- 3-(4-Hydroxyphenyl)propionic acid
Uniqueness
3-[(4E)-2-(4-bromophenyl)-4-(methoxyimino)-6-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]propanoic acid is unique due to its combination of functional groups and the presence of the tetrahydroindole moiety. This structure provides distinct chemical and biological properties that are not found in the similar compounds listed above .
Properties
IUPAC Name |
3-[(4E)-2-(4-bromophenyl)-4-methoxyimino-6-methyl-6,7-dihydro-5H-indol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3/c1-12-9-16(21-25-2)15-11-17(13-3-5-14(20)6-4-13)22(18(15)10-12)8-7-19(23)24/h3-6,11-12H,7-10H2,1-2H3,(H,23,24)/b21-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZDPOXJFOWULA-LTGZKZEYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2CCC(=O)O)C3=CC=C(C=C3)Br)C(=NOC)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC2=C(C=C(N2CCC(=O)O)C3=CC=C(C=C3)Br)/C(=N/OC)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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